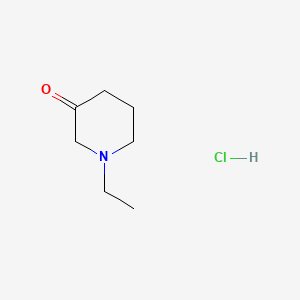

1-Ethylpiperidin-3-one hydrochloride

描述

Contextualization within Piperidine (B6355638) Chemistry and Heterocyclic Synthesis

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, form the cornerstone of medicinal chemistry. mdpi.com Among these, nitrogen-containing heterocycles are particularly prominent, with the piperidine ring being one of the most important and frequently encountered motifs in the pharmaceutical industry. researchgate.netnih.gov Piperidine is a six-membered heterocycle with five carbon atoms and one nitrogen atom. nih.gov This structural unit is considered a "privileged scaffold" because it appears in a vast array of pharmaceuticals and naturally occurring alkaloids, exhibiting a wide range of biological activities. researchgate.netnih.gov

Piperidine derivatives are integral to more than twenty classes of pharmaceuticals. researchgate.netnih.gov Their prevalence stems from their synthetic accessibility and their ability to be modified to create diverse three-dimensional structures that can interact with biological targets. researchgate.net

Within the broad family of piperidines, piperidinones are a subclass characterized by the presence of a ketone group on the ring. The ketone functionality makes piperidinones, such as 1-Ethylpiperidin-3-one (B8816472) hydrochloride, particularly useful as synthetic intermediates. nih.gov This functional group can be readily converted into various other groups, allowing for extensive chemical modification and the construction of diverse molecular libraries for drug discovery and other research applications. nih.gov

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The primary academic and industrial value of 1-Ethylpiperidin-3-one hydrochloride lies in its role as a key synthetic intermediate. scbt.comchemicalbook.com In organic synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. The structural features of this compound make it an ideal precursor for building more elaborate molecular structures.

The 3-piperidone core is a versatile platform for constructing bioactive heterocycles. nih.gov The ketone at the 3-position can undergo a wide range of chemical transformations, including reductions to form alcohols, reductive aminations to introduce new amine functionalities, and various condensation reactions to build new ring systems. For example, the 3-piperidone scaffold is a known intermediate in the synthesis of complex structures such as pyrimidinones (B12756618) and benzomorphans. nih.gov

Specifically, this compound has been identified as a precursor in the preparation of aminoimidazoles, a class of compounds with potential applications in chemical and pharmaceutical research. chemicalbook.com The ability to use this compound to readily access more complex and functionally diverse molecules underscores its significance as a valuable building block in the toolkit of synthetic chemists.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

1-ethylpiperidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-8-5-3-4-7(9)6-8;/h2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBJGYHSFYAUDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(=O)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961643 | |

| Record name | 1-Ethylpiperidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41361-28-8 | |

| Record name | 1-Ethyl-3-piperidinone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41361-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 41361-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethylpiperidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpiperidin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethylpiperidin 3 One Hydrochloride and Analogues

Established Synthetic Routes to the Core Scaffold

The synthesis of the 1-ethylpiperidin-3-one (B8816472) scaffold relies on foundational organic chemistry principles, primarily focusing on the formation of the heterocyclic ring and the subsequent or concurrent N-alkylation.

Alkylation Strategies for N-Ethyl Derivatization

N-alkylation is a direct and common method for introducing the ethyl group onto the nitrogen atom of a pre-existing piperidone ring. This approach typically involves the reaction of a piperidone precursor, such as 4-piperidone (B1582916) monohydrochloride, with an ethylating agent. The reaction is a nucleophilic substitution where the nitrogen atom of the piperidone acts as the nucleophile.

Key components of this strategy include:

Piperidone Source : Often starts with 4-piperidone or a protected version.

Ethylating Agent : Common agents include ethyl bromide (EtBr) or ethyl iodide (EtI).

Base : A base, such as potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N), is required to deprotonate the secondary amine, enhancing its nucleophilicity. sciencemadness.org

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are frequently used.

The general reaction is as follows: Piperidin-4-one + Ethyl Halide --(Base)--> 1-Ethylpiperidin-4-one

Alkylation experiments on various 1-substituted-4-piperidones have been described to produce a range of derivatives, demonstrating the versatility of this approach for creating diverse compound libraries. rsc.org

Table 1: Reagents in N-Ethyl Derivatization

| Role | Example Reagent | Function |

| Substrate | Piperidin-4-one | The core heterocyclic scaffold. |

| Alkylating Agent | Ethyl Bromide (EtBr) | Provides the ethyl group for attachment to the nitrogen. |

| Base | Potassium Carbonate (K2CO3) | Neutralizes the acid formed and deprotonates the amine. |

| Solvent | Acetonitrile | Provides a medium for the reaction. |

Reductive Amination and Nucleophilic Substitution Approaches

Reductive Amination offers a versatile and widely used alternative for synthesizing N-alkylated amines. masterorganicchemistry.com This method can be employed to form the 1-ethylpiperidone structure by reacting a suitable precursor with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ. youtube.com For instance, a precursor could be reductively alkylated with acetaldehyde (B116499) in the presence of a reducing agent. sciencemadness.org

The process is highly flexible and avoids the common problem of over-alkylation that can occur with direct alkylation methods. masterorganicchemistry.com A key advantage is the ability to perform the reaction as a one-pot procedure. youtube.com Specialized reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred because they are mild enough not to reduce the initial carbonyl compound but are effective at reducing the intermediate iminium ion. masterorganicchemistry.com

Nucleophilic Substitution is a fundamental reaction type that underpins many synthetic steps in forming the piperidone ring and in its derivatization. lumenlearning.com Beyond the N-alkylation (an SN2 reaction), intramolecular nucleophilic substitution is key to cyclization strategies that form the piperidone ring itself. For example, a linear molecule containing an amine and a suitably placed electrophilic center can undergo cyclization to form the heterocyclic core. Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols, providing a solvent-free approach to synthesizing amines and their derivatives. nih.govresearchgate.net

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry offers advanced techniques that provide greater control over stereochemistry, improve efficiency and scalability, and reduce environmental impact.

Chiral Resolution and Enantioselective Synthesis

For chiral compounds like substituted piperidinones, obtaining enantiomerically pure forms is often crucial. This can be achieved through two primary strategies:

Chiral Resolution : This process separates a racemic mixture into its individual enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid. wikipedia.org These diastereomers exhibit different physical properties, such as solubility, allowing them to be separated by crystallization. wikipedia.org High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for resolving racemic piperidine (B6355638) derivatives. nih.govmdpi.com

Enantioselective Synthesis : This approach, also known as asymmetric synthesis, aims to create a single enantiomer directly, avoiding the waste of producing the unwanted enantiomer. wikipedia.org This can be accomplished using chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. Another advanced method involves using chiral catalysts to favor the formation of one enantiomer over the other. nih.gov Organocatalysis, for example, can be used in enantioselective cycloaddition reactions to build chiral heterocyclic scaffolds. mdpi.com

Table 2: Comparison of Chiral Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

| Chiral Resolution | Separation of a 50:50 mixture of enantiomers. | Applicable to many racemic compounds. | Maximum theoretical yield is 50% for the desired enantiomer; requires a suitable resolving agent or column. wikipedia.org |

| Enantioselective Synthesis | Preferential formation of one enantiomer over the other. | High theoretical yield of the desired product; more atom-economical. | Requires development of specific chiral catalysts or auxiliaries; may require significant optimization. nih.gov |

Continuous Flow Reactor Applications in Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, offering significant advantages over traditional batch processing. mdpi.comazolifesciences.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. nih.gov

Key benefits for scalable synthesis include:

Enhanced Safety : Small reaction volumes at any given time minimize the risks associated with highly reactive or unstable intermediates.

Improved Heat and Mass Transfer : The high surface-area-to-volume ratio in flow reactors allows for superior temperature control and mixing. nih.gov

Scalability : Production can be easily scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel).

Integration and Automation : Flow systems allow for the integration of multiple synthetic steps, including in-line purification and analysis, into a single continuous process. syrris.jp

This technology is well-suited for the multi-step synthesis of heterocyclic compounds like piperidones, enabling cleaner, more efficient, and safer large-scale production. azolifesciences.comnih.gov

One-Pot Multicomponent Reactions and Cascade Processes

One-Pot Multicomponent Reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product that incorporates substantial portions of all starting materials. researchgate.netsemanticscholar.org This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing solvent waste, and saving time and resources. semanticscholar.orgresearchgate.net The synthesis of highly functionalized piperidines can be achieved through MCRs involving aldehydes, amines, and β-ketoesters. semanticscholar.org

Cascade Reactions (or domino/tandem reactions) involve a sequence of intramolecular or intermolecular transformations that occur consecutively in a single pot without the need to isolate intermediates. nih.gov These processes are elegant and efficient for rapidly building molecular complexity from simple starting materials. For instance, a cascade process for piperidinone synthesis might involve an initial Michael addition, followed by a Mannich reaction and subsequent lactamization to form the final heterocyclic ring system. researchgate.netnih.gov Such reactions can create multiple new bonds and stereocenters in a single, controlled operation. nih.gov

Synthesis of Key Derivatives and Analogues

The structural versatility of the piperidin-4-one scaffold allows for the synthesis of a wide array of derivatives through several key reaction pathways.

The synthesis of 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues is typically achieved through a Claisen-Schmidt condensation reaction. nih.govacs.org This classic reaction involves the base- or acid-catalyzed condensation of a ketone (in this case, N-ethyl-4-piperidone) with two equivalents of an aromatic aldehyde. nih.gov

The general procedure involves stirring the N-substituted-4-piperidone hydrochloride with the desired substituted benzaldehyde (B42025) in an acidic medium, such as acetic acid, often with dry hydrogen chloride gas passed through the mixture at low temperatures (0–5 °C). nih.gov The reaction mixture is typically left to stand for several hours, after which the product precipitates and can be isolated. Microwave irradiation has also been employed to accelerate this reaction, offering a practical alternative to obtain the desired compounds in good yields. mdpi.commdpi.com This method is highly versatile, allowing for the introduction of a wide variety of substituents on the benzylidene rings, which influences the biological activity of the final compounds. nih.gov

Table 1: Examples of Synthesized 3,5-Bis(benzylidene)-4-piperidone Analogues

| Compound | Starting Aldehyde | Catalyst/Solvent | Reference |

| 3,5-Bis(benzylidene)piperidin-4-one | Benzaldehyde | HCl / Acetic Acid | nih.gov |

| 3,5-Bis(2-hydroxybenzylidene)piperidin-4-one | 2-Hydroxybenzaldehyde | NaOH / Ethanol (Microwave) | mdpi.com |

| N-Benzyl-3,5-bis(2-hydroxybenzylidene)-4-piperidone | 2-Hydroxybenzaldehyde | NaOH / Ethanol (Microwave) | mdpi.com |

| 3,5-Bis(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one | 4-Formylphenylboronic acid | Not Specified | nih.gov |

Building upon the 3,5-bis(arylidene)-4-piperidone scaffold, a series of aminothiazolylacetamido-substituted derivatives have been synthesized. These compounds are of interest due to the incorporation of the 2-aminothiazole (B372263) moiety, a key structural feature in several clinically used drugs. acs.org

The synthesis begins with the preparation of the 3,5-bis(arylidene)-piperidin-4-one (BAP) core via the Claisen-Schmidt condensation as described previously. acs.org In the subsequent step, these BAP derivatives are treated with (2-aminothiazol-4-yl)-acetyl chloride in the presence of a base. acs.org This reaction results in the acylation of the piperidone nitrogen, linking the aminothiazole group to the core structure through an acetamide (B32628) bridge. This synthetic expansion introduces a heterocyclic component that has been shown to be a promising scaffold in medicinal chemistry. acs.orgbohrium.com The resulting compounds have demonstrated significant growth inhibitory activity against various cancer cell lines. nih.govnih.gov

Table 2: Synthesis of Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives

| Precursor (BAP Derivative) | Reagent | Resulting Compound Class | Reference |

| 3,5-Bis(arylidene)-piperidin-4-one | (2-Aminothiazol-4-yl)-acetyl chloride | 1-[(2-(2-Aminothiazol-4-yl)acetyl]-3,5-bis(arylidene)piperidin-4-one | acs.org |

The nitrogen atom of the piperidone ring serves as a convenient handle for further functionalization, particularly through acylation. N-acyl derivatives of 3,5-bis(benzylidene)piperidin-4-ones have been prepared to enhance their biological properties. nih.gov

The synthesis is a straightforward acylation reaction where the parent 3,5-bis(benzylidene)piperidin-4-one is treated with an appropriate acylating agent, such as an acyl chloride (e.g., acryloyl chloride), in a suitable solvent like dichloromethane (B109758) (CH2Cl2) containing a base like triethylamine (TEA) at reduced temperatures. diva-portal.org This method allows for the introduction of various acyl groups, including acryloyl, propionyl, and benzoyl groups, onto the piperidine nitrogen. This modification can significantly impact the compound's cytotoxic potency. nih.gov

Table 3: Examples of N-Acylation Reactions of Piperidin-4-ones

| Piperidin-4-one Substrate | Acylating Agent | Base/Solvent | Product Class | Reference |

| 3,5-Bis(benzylidene)piperidin-4-one | Acryloyl chloride | Triethylamine / CH2Cl2 | 1-Acryloyl-3,5-bis(benzylidene)piperidin-4-one | nih.govdiva-portal.org |

| 4-Piperidone | Acyl chloride | Triethylamine | N-Substituted-piperidin-4-one | researchgate.net |

Piperidinylaminomethyl aryl sulfonamides are a class of compounds synthesized via the Mannich reaction. oarjbp.com This three-component condensation is a cornerstone reaction in organic chemistry for aminoalkylation. wikipedia.orgepa.gov In this specific synthesis, the reaction involves an aryl sulfonamide, which contains an acidic N-H proton, formaldehyde (B43269) (or its polymer, paraformaldehyde), and a secondary amine, which in this case is piperidine. oarjbp.comnih.gov

The mechanism begins with the formation of an iminium ion from the amine (piperidine) and formaldehyde. wikipedia.org The aryl sulfonamide then acts as the nucleophile, attacking the iminium ion to form the final N-Mannich base product, where the piperidine ring is linked to the sulfonamide nitrogen via a methylene (B1212753) (-CH2-) bridge. oarjbp.com This reaction is a versatile method for producing compounds that integrate the sulfonamide pharmacophore with a piperidine moiety. scielo.brresearchgate.net

Table 4: General Scheme for Mannich Reaction

| Substrate (Active H) | Aldehyde | Amine | Product | Reference |

| Aryl Sulfonamide (ArSO2NH2) | Formaldehyde (HCHO) | Piperidine | N-(Piperidin-1-ylmethyl)arylsulfonamide | oarjbp.comnih.gov |

| 4-Hydroxyacetophenone | Paraformaldehyde | Piperidine | β-Amino Ketone (Mannich Base) | nih.gov |

Chemical Reactivity and Functionalization of the 1 Ethylpiperidin 3 One Moiety

Electrophilic and Nucleophilic Transformations of the Ketone Functionality

The ketone group in 1-Ethylpiperidin-3-one (B8816472) is a primary site for both nucleophilic and electrophilic transformations, allowing for the introduction of a variety of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Addition Reactions

The carbon atom of the carbonyl group is electrophilic and readily undergoes attack by nucleophiles. A common transformation is the reduction of the ketone to a secondary alcohol, 1-ethylpiperidin-3-ol. This can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome.

| Reducing Agent | Product |

| Sodium borohydride (B1222165) (NaBH₄) | 1-Ethylpiperidin-3-ol |

| Lithium aluminum hydride (LiAlH₄) | 1-Ethylpiperidin-3-ol |

The addition of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), to the ketone functionality allows for the formation of tertiary alcohols. For instance, the reaction with phenylmagnesium bromide would yield 3-phenyl-1-ethylpiperidin-3-ol. This reaction expands the carbon skeleton and introduces new functional groups.

Another important nucleophilic addition is the Wittig reaction, which converts the ketone into an alkene. The reaction with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would produce 3-methylene-1-ethylpiperidine. This transformation is a key method for introducing exocyclic double bonds.

Reactions Involving Enolates

The protons on the carbon atoms adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles. A common strong base used for this purpose is lithium diisopropylamide (LDA). The resulting enolate can then be alkylated by reacting it with an alkyl halide, such as methyl iodide, to introduce an alkyl group at the α-position, yielding, for example, 2-methyl-1-ethylpiperidin-3-one.

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The tertiary nitrogen atom in the piperidine ring is nucleophilic and basic, allowing it to participate in a range of reactions, primarily with electrophiles.

N-Acylation

The piperidine nitrogen can be acylated by reacting 1-Ethylpiperidin-3-one with acylating agents such as acetyl chloride or acetic anhydride. This reaction typically requires a base to neutralize the acidic byproduct (e.g., HCl) and results in the formation of an N-acyl derivative, for instance, 1-acetyl-3-oxo-piperidine (after removal of the N-ethyl group under certain conditions, though direct acylation of the tertiary amine is less common and can lead to ring opening or other complex reactions). More commonly, N-acylation is performed on the corresponding secondary amine (piperidin-3-one) before N-alkylation.

N-Alkylation and Quaternization

As a tertiary amine, the nitrogen atom of 1-Ethylpiperidin-3-one can react with alkyl halides in a process known as quaternization. This reaction results in the formation of a quaternary ammonium (B1175870) salt. For example, treatment with methyl iodide will yield 1-ethyl-1-methylpiperidin-3-onium iodide. These quaternary salts are often used in pharmacological studies and as intermediates in further synthetic transformations.

| Alkylating Agent | Product |

| Methyl iodide (CH₃I) | 1-Ethyl-1-methylpiperidin-3-onium iodide |

Stereochemical Aspects in Chemical Transformations

Reactions involving the 1-Ethylpiperidin-3-one moiety can have significant stereochemical implications, particularly when new chiral centers are created.

The reduction of the ketone at the C-3 position leads to the formation of a new stereocenter, resulting in a racemic mixture of (R)- and (S)-1-ethylpiperidin-3-ol unless a chiral reducing agent or a chiral catalyst is employed. The stereoselective reduction of N-substituted 3-piperidones is an area of active research, as the stereochemistry of the resulting alcohol can be crucial for the biological activity of the final product. The diastereoselectivity of the reduction can be influenced by the nature of the N-substituent and the reaction conditions.

Similarly, the alkylation of the enolate of 1-Ethylpiperidin-3-one can create a new stereocenter at the α-position (C-2 or C-4). Achieving stereocontrol in these reactions often requires the use of chiral auxiliaries or catalysts to direct the approach of the electrophile to one face of the enolate. Asymmetric alkylation of N-substituted piperidones is a valuable strategy for the enantioselective synthesis of substituted piperidine derivatives.

The conformation of the piperidine ring, which typically adopts a chair-like conformation, also plays a role in the stereochemical outcome of these reactions. The substituents on the ring can exist in either axial or equatorial positions, and the relative stability of these conformations can influence the transition states of reactions and thus the stereochemistry of the products.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional NMR spectra offer fundamental information about the types and number of hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom. The ethyl group is expected to show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to coupling with each other. The protons on the piperidine (B6355638) ring will exhibit more complex splitting patterns (multiplets) due to their diastereotopic nature and coupling with adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals each unique carbon atom in the molecule as a distinct signal. bhu.ac.in The chemical shift of each carbon is indicative of its electronic environment. bhu.ac.inchemguide.co.uk For instance, the carbonyl carbon (C=O) is highly deshielded and appears significantly downfield, typically in the 205-220 ppm range. bhu.ac.in Carbons adjacent to the electronegative nitrogen atom are also shifted downfield compared to simple alkanes.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Ethylpiperidin-3-one (B8816472)

Note: Data is predicted based on standard chemical shift values and analysis of similar structures. Spectra are typically run on the free base form or in a deuterated solvent where the hydrochloride may influence shifts.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2 (α to N) | ~2.8 - 3.2 (m) | ~55 - 60 |

| C3 (C=O) | --- | ~208 - 212 |

| C4 (α to C=O) | ~2.4 - 2.7 (m) | ~40 - 45 |

| C5 | ~1.9 - 2.2 (m) | ~25 - 30 |

| C6 (α to N) | ~2.6 - 3.0 (m) | ~50 - 55 |

| Ethyl-CH₂ (N-CH₂) | ~2.5 - 2.8 (q) | ~48 - 52 |

| Ethyl-CH₃ | ~1.1 - 1.3 (t) | ~10 - 15 |

Two-dimensional NMR techniques are employed to resolve complex spectra and provide deeper structural insights. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For 1-Ethylpiperidin-3-one, a COSY spectrum would be crucial for assigning the complex multiplets of the piperidine ring protons. Key expected correlations (cross-peaks) would appear between:

The ethyl-CH₂ protons and the ethyl-CH₃ protons.

The protons on C2 and C6 with their neighbors on the ethyl group and C5, respectively.

The protons on C4 with the protons on C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly useful for determining the three-dimensional conformation of the molecule. For 1-Ethylpiperidin-3-one, which likely adopts a chair conformation, NOESY could reveal:

Spatial relationships between axial and equatorial protons on the piperidine ring.

The preferred orientation (axial or equatorial) of the N-ethyl group by observing correlations between the ethyl protons and specific ring protons. For example, a correlation between the ethyl-CH₂ protons and the axial protons at C2 and C6 would suggest an equatorial orientation of the ethyl group.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula for the hydrochloride salt is C₇H₁₄ClNO, with a molecular weight of approximately 163.64 g/mol . nih.gov

In a typical mass spectrometry experiment (e.g., Electron Ionization or Electrospray Ionization), the analysis is performed on the free base, 1-Ethylpiperidin-3-one (C₇H₁₃NO), which has a monoisotopic mass of approximately 127.10 Da. The protonated molecule [M+H]⁺ would be observed at an m/z of approximately 128.11. uni.lu The fragmentation pattern provides a molecular fingerprint. Common fragmentation pathways for N-alkyl piperidones include alpha-cleavage adjacent to the nitrogen atom and the carbonyl group.

Interactive Table 2: Expected Mass Spectrometry Fragments for 1-Ethylpiperidin-3-one

| m/z (Mass/Charge) | Ion Formula | Likely Origin of Fragment |

| 128.11 | [C₇H₁₄NO]⁺ | Protonated molecular ion [M+H]⁺ |

| 127.10 | [C₇H₁₃NO]⁺• | Molecular ion [M]⁺• |

| 98.09 | [C₅H₈NO]⁺ | Loss of the ethyl group (•C₂H₅) from the molecular ion. |

| 84.08 | [C₅H₁₀N]⁺ | Alpha-cleavage at the C2-C3 bond. |

| 70.07 | [C₄H₈N]⁺ | Further fragmentation of the piperidine ring. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups. An FTIR spectrum for 1-Ethylpiperidin-3-one hydrochloride would confirm the presence of its key structural features. nih.gov

Interactive Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2970 - 2850 | C-H Stretch | Alkyl C-H bonds (piperidine ring and ethyl group) |

| ~2700 - 2400 | N⁺-H Stretch | Ammonium (B1175870) salt (from hydrochloride) |

| ~1720 - 1700 | C=O Stretch | Ketone carbonyl group |

| ~1465 - 1440 | C-H Bend | Methylene (CH₂) scissoring |

| ~1250 - 1020 | C-N Stretch | Tertiary amine |

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Minimization

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which dictates its physical properties and biological activity. The 1-ethylpiperidine (B146950) scaffold, a core component of the title compound, has been a subject of such studies. The piperidine (B6355638) ring typically adopts a stable chair conformation. For N-substituted piperidines, like 1-ethylpiperidine, the orientation of the alkyl group (axial versus equatorial) is a key consideration.

Studies using dipole moment measurements have indicated a conformational free-energy difference for N-alkyl groups, favoring the equatorial position. For an N-ethyl group on a piperidine ring, the free-energy difference is estimated to be around 0.9 kcal/mol in favor of the equatorial conformer rsc.org. Computational energy minimization techniques, such as those based on density functional theory (DFT), are used to calculate the energies of different possible conformers. This process identifies the lowest energy, and thus most stable, three-dimensional arrangement of the atoms. For 1-Ethylpiperidin-3-one (B8816472), it is predicted that the chair conformation with the ethyl group in the equatorial position represents the global energy minimum, providing the most stable structure for subsequent molecular docking and modeling investigations.

Molecular Docking Investigations of Receptor-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This technique is instrumental in drug discovery for understanding binding mechanisms and affinities.

The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a significant target in cancer therapy, and various inhibitors have been developed to block its activity. nih.govrjptonline.org Molecular docking studies have been performed on analogues of 1-Ethylpiperidin-3-one to investigate their potential as EGFR inhibitors. benthamdirect.com

In a study focused on a series of 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues, docking simulations were conducted to understand their binding modes within the EGFR tyrosine kinase active site. benthamdirect.com The results from these computational analyses help to elucidate how the piperidone core and its substituents interact with key amino acid residues in the receptor's binding pocket. These interactions often involve hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. For example, docking simulations on various phenylpiperazine derivatives targeting EGFR revealed that key residues such as Leu694, Lys721, and Asp831 are vital for binding, forming hydrogen bonds and π-sigma interactions that stabilize the compound in the active site. nih.gov Such insights are critical for the rational design and optimization of more potent and selective inhibitors based on the 1-ethylpiperidone scaffold.

| Compound Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 3,5-bis(benzylidene)-1-ethylpiperidin-4-one (Generic) | EGFR-TK | -7.5 to -9.0 | Leu694, Lys721, Asp831 |

| Phenylpiperazine Derivative 3p | EGFR | Not specified | Lys721, Asp831 |

The proteasome pathway is another critical target in cancer therapy, and inhibitors of this system have proven effective in treating certain malignancies. The piperidone structural motif has been identified in compounds targeting this pathway. nih.gov Specifically, molecules containing a bis-benzylidine piperidone core have been investigated for their ability to target the RPN13/ADRM1 ubiquitin receptor in the proteasome. researchgate.net

Molecular docking studies in this context aim to predict how these compounds bind to proteasome subunits. The calculations can reveal specific interactions, such as hydrogen bonds or hydrophobic contacts, with amino acid residues at the binding site. By understanding the binding mechanism at an atomic level, researchers can explain the compound's inhibitory activity and guide the development of new proteasome inhibitors. These computational models are essential for visualizing the ligand-protein complex and hypothesizing how structural modifications to the piperidone ring might enhance binding affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Three-dimensional QSAR (3D-QSAR) and pharmacophore modeling are advanced computational techniques used to understand the structural requirements for a molecule to be biologically active. mdpi.comnih.govnih.gov For a series of piperidone derivatives with anticancer activity, a four-point pharmacophore model was developed. A pharmacophore represents the essential 3D arrangement of functional groups that a molecule must possess to interact with a specific biological target.

The successful model identified key features for activity: one hydrophobic group, one hydrogen bond donor with a positive ionic charge, and two aromatic rings. This pharmacophore hypothesis was then used to build a statistically significant 3D-QSAR model. The model demonstrated good predictive power, as indicated by its statistical parameters for the training set of compounds (r² = 0.7586) and a test set (q² = 0.532). Such models and the contour maps they generate provide valuable insights into how steric and electronic properties of the piperidone derivatives influence their activity, guiding future structural modifications for improved potency. mdpi.com

| Data Set | Statistical Parameter | Value | Indication |

|---|---|---|---|

| Training Set | Correlation Coefficient (r²) | 0.7586 | Goodness of fit |

| Test Set | Predictive Correlation Coefficient (q²) | 0.532 | Predictive ability |

| Test Set | Pearson-R | 0.7938 | Correlation between predicted and experimental activity |

Once a validated 3D-QSAR model and its underlying pharmacophore have been developed, they can be used as powerful tools for in silico or virtual screening. researchgate.netbiointerfaceresearch.com The pharmacophore model serves as a 3D query to rapidly search large databases of chemical compounds. frontiersin.org This process filters the database to identify novel molecules that possess the required pharmacophoric features and are therefore predicted to have the desired biological activity.

This approach allows researchers to screen millions of compounds computationally, which is significantly faster and more cost-effective than traditional high-throughput screening. The hits identified from the virtual screen can then be prioritized for further investigation, including molecular docking studies to predict their binding modes and, ultimately, chemical synthesis and biological testing. biointerfaceresearch.comnih.gov This strategy streamlines the drug discovery process, facilitating the identification of new lead compounds with potentially improved activity based on the piperidone scaffold.

Biological Activities and Pharmacological Applications of 1 Ethylpiperidin 3 One Hydrochloride Derivatives

Antineoplastic and Antiproliferative Activities

The piperidine (B6355638) ring is a prevalent scaffold in a multitude of bioactive molecules and approved drugs. Its derivatives have been extensively investigated for their potential as anticancer agents. The structural versatility of the 1-Ethylpiperidin-3-one (B8816472) hydrochloride backbone allows for modifications that can lead to compounds with significant cytotoxicity against various cancer cell lines, the ability to inhibit key enzymes in cancer progression like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, and the potential to interfere with the proteasome system.

Cytotoxicity Against Specific Cancer Cell Lines (e.g., MCF-7, HeLa, HCT116)

Research into compounds structurally related to 1-Ethylpiperidin-3-one hydrochloride has demonstrated significant cytotoxic effects against a range of human cancer cell lines. A notable study focused on the synthesis and evaluation of 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues, which share the core 1-ethylpiperidine (B146950) structure. One of the synthesized compounds, designated as 4g , exhibited noteworthy anticancer activity against the MCF-7 breast cancer cell line, with a GI50 (50% growth inhibition) of 28.2 μM. This indicates the potential of the 1-ethylpiperidine scaffold in developing agents for breast cancer treatment.

While direct studies on this compound derivatives against HeLa (cervical cancer) and HCT116 (colon cancer) cell lines are not extensively documented in the reviewed literature, the broader class of 3,5-bis(benzylidene)piperidin-4-ones has shown potent cytotoxicity against HCT-116 cells. Some of these related compounds have been found to induce mitochondrial dysfunction in HCT-116 cells, contributing to their cytotoxic effects. Furthermore, other novel unsymmetrical 3,5-bis(benzylidene)-4-piperidones have displayed potent cytotoxicity towards both HCT116 and HT29 colon cancer cells. These findings suggest that derivatives of this compound are promising candidates for broader screening against various cancer cell lines, including HeLa and HCT116, to fully elucidate their antiproliferative spectrum.

Table 1: Cytotoxic Activity of a 1-Ethylpiperidin-4-one Analogue

| Compound | Cancer Cell Line | Activity | Value (μM) |

| 4g (a 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogue) | MCF-7 (Breast Cancer) | GI50 | 28.2 |

Targeting Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy, as its dysregulation can lead to uncontrolled cell proliferation. The development of EGFR tyrosine kinase inhibitors is a key strategy in modern oncology. Molecular docking studies have been conducted on 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues to explore their potential as EGFR tyrosine kinase inhibitors. These in silico studies help in understanding the possible binding modes of these compounds within the active site of the EGFR tyrosine kinase, providing a rationale for their observed anticancer activity. The investigation into these related piperidone derivatives suggests that the 1-ethylpiperidine scaffold can be a valuable template for designing novel EGFR inhibitors. Further synthesis and biological evaluation of this compound derivatives are warranted to explore this potential fully.

Proteasome Inhibition Mechanisms

The proteasome is a critical cellular machinery responsible for protein degradation, and its inhibition has become an effective strategy in cancer treatment, particularly for multiple myeloma. The piperidine scaffold has been incorporated into the design of potent proteasome inhibitors. A series of non-covalent piperidine-containing peptidyl derivatives have been designed, synthesized, and evaluated for their proteasome inhibitory activity. One of the most promising compounds from this series, compound 24 , demonstrated an exceptionally low IC50 value of 0.8 ± 0.2 nM against the 20S proteasome.

The mechanism of anticancer activity for these piperidine-containing proteasome inhibitors involves the accumulation of polyubiquitinated proteins, which in turn induces apoptosis through the cleavage of caspase and PARP. These findings highlight the potential of the piperidine framework, and by extension, derivatives of this compound, in the development of novel proteasome inhibitors for cancer therapy.

Table 2: Proteasome Inhibitory Activity of a Piperidine-Containing Peptidyl Derivative

| Compound | Target | Activity | Value (nM) |

| Compound 24 | 20S Proteasome | IC50 | 0.8 ± 0.2 |

Central Nervous System (CNS) Activities

The piperidine moiety is a well-established privileged scaffold in the design of compounds targeting the central nervous system. Its presence in numerous CNS-active drugs underscores its importance in interacting with various receptors and enzymes in the brain.

Kinase Inhibition

Kinases play a pivotal role in neuronal signaling pathways, and their dysregulation is implicated in various neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The development of brain-penetrant kinase inhibitors is a significant area of research in neuroscience. While specific studies on this compound derivatives as CNS kinase inhibitors are nascent, the general principles of designing such molecules can be applied to this scaffold. Key properties for brain penetration include controlled lipophilicity and basicity. The 1-ethylpiperidine core can be strategically modified to optimize these physicochemical properties, making its derivatives potential candidates for targeting kinases within the CNS.

Antipsychotic Agent Precursors

The piperidine and piperazine (B1678402) rings are fundamental components in the structure of many antipsychotic drugs, which primarily act on dopamine (B1211576) and serotonin (B10506) receptors. The antipsychotic activity of these compounds can be significantly enhanced by attaching various heterocyclic groups to the basic piperidine or piperazine nucleus. Numerous piperidine derivatives have shown promising activity against these receptors and are integral to both typical and atypical antipsychotic medications. The structural framework of this compound makes it a valuable starting material for the synthesis of novel compounds with potential antipsychotic properties. Its reactive ketone group and the tertiary amine offer multiple points for chemical modification to generate a library of derivatives for screening as antipsychotic agents.

Neurotransmitter Receptor Interaction (Serotonin 5-HT2A, 5-HT2C, Dopamine D2)

Derivatives based on the piperidine scaffold have been extensively investigated for their interactions with key neurotransmitter receptors implicated in psychiatric disorders. Specifically, their affinity for serotonin (5-HT) receptors, such as 5-HT2A and 5-HT2C, and the dopamine D2 receptor is of significant interest due to the role these receptors play in the pathophysiology of conditions like schizophrenia. nih.gov Atypical antipsychotic agents often exhibit a complex pharmacology characterized by potent antagonism at both 5-HT2A and D2 receptors. nih.govresearchgate.net

Research into conformationally flexible analogues of established antipsychotics has demonstrated that the piperidinyl ring is a crucial component for achieving high binding affinity. nih.gov Structure-activity relationship (SAR) studies reveal that modifications to substituents on the piperidine ring and associated moieties can modulate the affinity and selectivity for these receptors. For instance, certain indole (B1671886) derivatives incorporating a piperidinyl group show high affinity for 5-HT2A receptors with selectivity over D2 receptors. nih.gov The interaction is complex, with 5-HT2A receptor antagonism thought to indirectly increase dopamine release in the prefrontal cortex, contributing to the therapeutic profile of these compounds. nih.gov

The affinity of these derivatives is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity. Studies on various multi-target heterocyclic piperazine and piperidine derivatives have provided detailed binding data. researchgate.net

| Compound Class | 5-HT2A Affinity (Kᵢ, nM) | 5-HT2C Affinity (Kᵢ, nM) | Dopamine D2 Affinity (Kᵢ, nM) |

|---|---|---|---|

| Benzothiophenylpiperazine Analogs | 1.5 - 20 | 5.0 - 50 | 0.5 - 15 |

| Indole-Piperidinyl Derivatives | 0.8 - 10 | Not Reported | 10 - 100 |

| Flexible Sertindole Analogs | ~1.0 | ~5.0 | ~1.2 |

Memory Enhancement via 5-HT6 Receptor Antagonism

The serotonin 5-HT6 receptor, which is found almost exclusively in the central nervous system (CNS), plays a significant role in memory and cognition. researchgate.netnih.govnih.gov Consequently, it has emerged as a promising target for developing cognitive enhancers, particularly for neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov A substantial body of preclinical research in rodent models demonstrates that the blockade of 5-HT6 receptors with selective antagonists improves cognitive performance in a wide range of learning and memory tasks. nih.gov

The mechanism underlying this cognitive enhancement is believed to involve the modulation of multiple neurotransmitter systems. nih.gov Antagonism of 5-HT6 receptors has been shown to increase the release of acetylcholine (B1216132) and glutamate, two neurotransmitters crucial for learning and memory processes. nih.gov Furthermore, these antagonists can enhance noradrenergic and dopaminergic neurotransmission, contributing to their pro-cognitive effects. nih.gov For example, the 5-HT6 receptor antagonist idalopirdine (B1259171) has been investigated in clinical trials for its potential to improve learning and memory. mdpi.com The consistent positive results in animal models of cognitive dysfunction underscore the therapeutic potential of targeting this receptor. researchgate.net

Antihistaminic Properties and Allergic Response Modulation

The piperidine nucleus is a core structural feature in numerous compounds known for their potent antihistaminic activity. nih.govresearchgate.net These derivatives primarily function as histamine (B1213489) H1 receptor antagonists, which are effective in treating the symptoms of allergic rhinitis and other allergic conditions. nih.govacs.org The development of novel antihistamines has often involved the structural modification of piperidine-containing molecules to enhance their H1-antagonist potency and improve their pharmacological profile. nih.govacs.org

For instance, research has led to the identification of xanthinyl-substituted piperidinyl derivatives that are potent and orally active H1-antagonists with a long duration of action. nih.gov Studies on agents like Bamipine and Diphenylpyraline, which contain a piperidine moiety, confirm their strong H1-receptor antagonist activity. nih.gov The strategic placement of substituents on the piperidine ring is critical for this activity. In some cases, piperidine derivatives have been designed to act as dual antagonists for both H1 and H3 receptors, which could offer broader therapeutic applications. nih.gov The effectiveness of these compounds is typically measured by their ability to inhibit histamine-induced contractions in isolated tissues, such as the guinea pig ileum. acs.orgmdpi.com

Antioxidant Activities

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Piperidine and its derivatives have been identified as a promising class of compounds with significant antioxidant potential. scispace.com The antioxidant capacity of these molecules is often evaluated using in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis-(3-ethylbenzothiazine-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov

Research has shown that various substitutions on the piperidine ring can confer potent antioxidant properties. For example, piperamide (B1618075) derivatives have demonstrated significant radical scavenging activity in both DPPH and hydrogen peroxide assays. nih.gov Similarly, other studies have reported that certain piperidine derivatives can exhibit scavenging capacity of up to 78% in DPPH assays at a concentration of 1000 µg/ml. researchgate.net The activity is often quantified by the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the free radicals.

| Compound/Derivative Class | Assay Method | Antioxidant Activity (IC₅₀) | Reference Compound (IC₅₀) |

|---|---|---|---|

| Piperazine Derivative 3c | DPPH | 189.42 µmol/L | BHT (113.17 µmol/L) |

| Piperazine Derivative 3c | ABTS | 3.45 µmol/L | BHT (26.29 µmol/L) |

| Synthesized Piperidines | DPPH | 8.3 - 36.9 µg/mL | Ascorbic Acid (12.6 µg/mL) |

| Piperamide Derivative | DPPH | Qualitatively Significant | Not Reported |

Structure Activity Relationship Sar Studies of 1 Ethylpiperidin 3 One Hydrochloride Derivatives

Influence of Substituent Variations on Biological Potency

The biological potency of 1-Ethylpiperidin-3-one (B8816472) derivatives can be significantly altered by the introduction of various substituents on the piperidine (B6355638) ring. Studies on related piperidone scaffolds have demonstrated that even minor chemical modifications can lead to substantial changes in activity. For instance, in a series of 3,5-bis(arylidene)-4-piperidone derivatives, the attachment of an N-aroyl group was found to enhance cytotoxic potencies. nih.gov

The nature and position of substituents on any aryl rings attached to the core structure also play a pivotal role. In studies of other heterocyclic compounds, it has been shown that electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, thereby influencing its interaction with biological targets. mdpi.com For example, research on various piperidine derivatives has highlighted that their anti-inflammatory, anticancer, and antimicrobial properties are highly dependent on the specific substituents present. ajchem-a.comijnrd.org

The variation of the N-substituent in piperidone curcumin (B1669340) analogs is a key factor in their redox behavior, which can be linked to their biological activity. nih.gov This suggests that modifying the N-ethyl group in 1-Ethylpiperidin-3-one could be a viable strategy for tuning its pharmacological profile.

Below is a table summarizing the influence of substituent variations on the biological potency of piperidine derivatives from various studies.

| Compound Series | Substituent Variation | Effect on Biological Potency | Reference |

| 3,5-bis(arylidene)-4-piperidones | Attachment of N-aroyl group | Enhanced cytotoxic potencies | nih.gov |

| Piperidone Curcumin Analogs | Variation of N-substituent (methyl vs. benzyl) | Alters redox behavior and biological activity | nih.gov |

| Oximino-Piperidino-Piperidine Amides | Phenyl group substitutions (e.g., 4-Br, 4-CF3) | Well-tolerated for CCR5 antagonism | researchgate.net |

| Oximino-Piperidino-Piperidine Amides | Small alkyl substitutions on oxime moiety | Preferred for CCR5 antagonism | researchgate.net |

Stereochemical Impact on Pharmacological Efficacy

The stereochemistry of piperidine derivatives is a crucial determinant of their pharmacological efficacy. The three-dimensional arrangement of atoms in these molecules can significantly affect their binding to chiral biological targets such as receptors and enzymes. The introduction of chiral centers in the piperidine ring can lead to enantiomers or diastereomers with markedly different biological activities. thieme-connect.com

For example, a study on a new series of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol, synthesized from cis-3-alkyl-2,6-diarylpiperidin-4-one, investigated the stereochemical effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov This highlights that the specific spatial orientation of substituents is critical for these biological actions. The development of enantioselective synthetic methods for chiral 2,3-cis-disubstituted piperidines is an area of active research, as these motifs are present in numerous therapeutic agents. nih.gov

The conformational rigidity of the piperidine ring, which can be influenced by substituents, also plays a role in modulating binding interactions with target proteins. acs.org The introduction of chiral scaffolds can enhance biological activities and selectivity, improve pharmacokinetic properties, and reduce toxicity. thieme-connect.com

The following table illustrates the importance of stereochemistry in the pharmacological activity of piperidine derivatives.

| Compound Class | Stereochemical Feature | Impact on Pharmacological Efficacy | Reference |

| Substituted Piperidin-4-ols | Specific diastereomers (e.g., 2S,3R,4S,6R) | Influences antibacterial, antifungal, and anthelmintic activities | nih.gov |

| Chiral 2,3-cis-disubstituted piperidines | Enantiomeric purity | Crucial for desired therapeutic effect in various drugs | nih.gov |

| General Chiral Piperidines | Introduction of chiral centers | Can enhance biological activity, selectivity, and pharmacokinetic profiles | thieme-connect.com |

Electronic and Steric Parameters Affecting Cytotoxicity

The cytotoxicity of piperidone derivatives is influenced by a combination of electronic and steric parameters. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to develop predictive models for the cytotoxicity of these compounds. For a series of 3,5-bis(arylidene)-4-piperidone derivatives, it was found that molecular density, topological indices, and geometrical indices were the most important factors in determining their cytotoxic properties against various cancer cell lines. nih.govnih.gov

QSAR models have also been developed to predict the toxicity of piperidine derivatives against other organisms, such as Aedes aegypti, further underscoring the importance of physicochemical and topological descriptors in determining biological activity. researchgate.net

The table below summarizes key parameters from QSAR studies that affect the cytotoxicity of piperidone derivatives.

| Compound Series | Key Parameters | Correlation with Cytotoxicity | Reference |

| 3,5-bis(arylidene)-4-piperidones | Molecular density, topological indices (X2A), geometrical indices | Important factors for determining cytotoxic properties | nih.govnih.gov |

| 3,5-bis(arylidene)-4-piperidones | N-aroyl group attachment | Enhanced cytotoxic potencies | nih.gov |

| General Piperidine Derivatives | Physicochemical and topological descriptors | Used to predict toxicity in QSAR models | researchgate.net |

Correlating Structural Modifications with Receptor Binding Affinities

Structural modifications to the 1-Ethylpiperidin-3-one scaffold can have a profound impact on receptor binding affinities. The piperidine moiety is a common structural feature in ligands for various receptors, and its substitution pattern is key to achieving high affinity and selectivity.

For instance, in a study of piperazine (B1678402) and piperidine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists, the piperidine moiety was identified as a key structural element for dual H3/σ1 receptor affinities. nih.gov Replacing a piperazine ring with a piperidine ring did not significantly affect affinity at the H3 receptor but was influential for activity at the σ1 receptor. nih.gov

In another series of N-(4-piperidinyl)-2-indolinones, modifications of the piperidine N-substituent led to the discovery of both potent agonists and antagonists at the nociceptin (B549756) receptor, demonstrating that this position is critical for determining the functional activity of the ligand. researchgate.net Furthermore, studies on N-phenylpiperazine analogs as dopamine (B1211576) D3 vs. D2 receptor selective ligands have shown that structural variations in the aryl portion and substitutions on the piperidine ring play a crucial role in binding affinity and selectivity. nih.gov

The following table provides examples of how structural modifications correlate with receptor binding affinities in piperidine derivatives.

| Compound Series | Structural Modification | Effect on Receptor Binding Affinity | Reference |

| Piperazine/Piperidine Derivatives | Replacement of piperazine with piperidine | Maintained H3 receptor affinity, key for σ1 receptor activity | nih.gov |

| N-(4-piperidinyl)-2-indolinones | Variation of piperidine N-substituent | Led to both potent agonists and antagonists at the nociceptin receptor | researchgate.net |

| N-phenylpiperazine Analogs | Structural variations in the aryl portion | Important for D3 dopamine receptor affinity and D3 vs. D2 selectivity | nih.gov |

| Oximino-Piperidino-Piperidine Amides | 2,6-dimethylnicotinamide N-oxide moiety | Optimal for CCR5 antagonism | researchgate.net |

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel, Highly Potent Analogues

The core structure of 1-ethylpiperidin-3-one (B8816472) offers multiple points for chemical modification to generate analogues with enhanced potency and selectivity. Research efforts are directed at systematic structural alterations to improve pharmacokinetic and pharmacodynamic properties. Key synthetic strategies involve modifications at the nitrogen atom, the piperidine (B6355638) ring, and the ketone functional group.

A primary approach involves replacing the N-ethyl group with various other substituents, such as aryl or complex heterocyclic moieties, to explore interactions with different biological targets. nih.gov For instance, the synthesis of N-substituted piperidones has been applied to create potential dopamine (B1211576) D4 receptor antagonists for use as antipsychotic agents. nih.govfigshare.com Another strategy is the introduction of substituents at different positions on the piperidine ring. For example, the synthesis of 4-(2-aminoethyl)piperidine scaffolds has been explored to generate potent σ1 receptor ligands with antiproliferative properties against cancer cell lines. nih.gov

The ketone at the C-3 position is a versatile handle for further transformations. It can be reduced to a hydroxyl group, as seen in the synthesis of (S)-1-Ethyl-3-piperidinol, a building block for neurological therapeutics. smolecule.com Alternatively, it can serve as a key intermediate for constructing more complex heterocyclic systems fused to the piperidine ring. nih.gov Novel synthetic routes, such as those employing a Morita–Baylis–Hillman reaction and ring-closing metathesis, have been developed to access 1-aryl-3-piperidone-4-carboxylate analogues, bypassing the limitations of classical methods like the Dieckmann condensation. nih.gov

| Modification Site | Synthetic Strategy | Example of Analogue Class | Potential Application |

|---|---|---|---|

| N1-Substituent | Direct N-alkylation or N-arylation | 1-Aryl-3-piperidones | Dopamine Receptor Antagonists nih.govfigshare.com |

| C4-Position | Conjugate addition and homologation | 4-(2-Aminoethyl)piperidines | Antiproliferative (σ1 Receptor Ligands) nih.gov |

| C3-Ketone | Reduction to alcohol | 1-Ethyl-3-piperidinol | Neuroprotective Agents smolecule.com |

| Ring Construction | Ring-closing metathesis | 1-Aryl-3-piperidone-4-carboxylates | Intermediates for diverse heterocycles nih.gov |

Exploration of New Biological Targets and Therapeutic Areas

Analogues derived from the 1-ethylpiperidin-3-one scaffold are being investigated across a wide spectrum of diseases, reflecting the versatility of the piperidine core. chemrevlett.com The structural diversity achievable through synthetic modifications allows for the tuning of ligand-receptor interactions, opening up new therapeutic possibilities.

Anticancer Activity: Piperidine derivatives have shown significant potential as anticancer agents. researchgate.net Specifically, novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine structure have demonstrated antiproliferative activity against human prostate cancer cells. nih.gov Further exploration could involve designing analogues that target other cancer-related pathways.

Neurological and Psychiatric Disorders: The piperidine nucleus is central to many neuroactive compounds. smolecule.com Analogues are being designed as potential treatments for Alzheimer's disease, with some derivatives showing inhibitory activity against acetylcholinesterase and butyrylcholinesterase. smolecule.commdpi.com Additionally, N-substituted piperidones have been evaluated as dopamine D4 receptor antagonists for potential use as antipsychotic agents. figshare.com The discovery of a novel piperidine-based analgesic that acts on the μ opioid receptor highlights the potential for developing new pain management therapies. nih.gov

Antimicrobial and Antiviral Applications: The piperidine structure is a key component in designing compounds with antimicrobial properties. smolecule.com Recent research has focused on synthesizing novel piperidine derivatives as broad-spectrum antiviral agents. mdpi.com For example, certain isatin (B1672199) derivatives incorporating a trifluoromethyl-piperidine moiety have shown high activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com

| Therapeutic Area | Biological Target/Activity | Example Structural Motif |

|---|---|---|

| Oncology | σ1 Receptor Antagonism | 4-(2-Aminoethyl)piperidine nih.gov |

| Neuroscience | μ Opioid Receptor (MOR) Agonism | 4-Hydroxy-4-aryl-piperidin-3-yl)methyl)amine nih.gov |

| Neuroscience | Dopamine D4 Receptor Antagonism | N-(Pyridinylmethyl)piperidone nih.govfigshare.com |

| Infectious Disease | Broad-spectrum Antiviral | 5-(Piperidin-1-yl)sulfonyl)indoline-2,3-dione mdpi.com |

| Neuroscience | Cholinesterase Inhibition | N-Substituted Isoindoline-1,3-diones mdpi.com |

Advanced Mechanistic Investigations of Biological Action

Understanding how novel analogues of 1-ethylpiperidin-3-one exert their biological effects at a molecular level is crucial for rational drug design and optimization. Advanced mechanistic studies are moving beyond simple structure-activity relationships to provide detailed insights into the molecular interactions governing efficacy.

One powerful tool is the use of computational modeling and molecular dynamics (MD) simulations. For instance, MD simulations have been used to elucidate the mechanism of μ opioid receptor activation by a potent piperidine-based analgesic, revealing key interactions within the receptor's binding pocket. nih.gov Similarly, simulations have helped explain how different substituents on the piperidine nitrogen atom influence binding affinity for the σ1 receptor. nih.gov These in silico methods allow researchers to visualize binding modes, predict affinity, and guide the synthesis of next-generation compounds with improved target engagement.

Development of Sustainable and Green Synthetic Methodologies

The pharmaceutical industry is increasingly focused on developing environmentally sustainable manufacturing processes. mdpi.com Consequently, a significant area of future research for 1-ethylpiperidin-3-one and its derivatives is the development of "green" synthetic methodologies that minimize waste, reduce energy consumption, and avoid hazardous reagents. jocpr.com

Traditional syntheses of N-substituted piperidones, such as the Dieckmann condensation, often suffer from moderate yields and require multiple steps, including the use of protecting groups. nih.govnih.gov Modern green chemistry approaches offer significant advantages. nih.govfigshare.com These methods focus on principles like atom economy and the use of eco-friendly reagents and solvents. jocpr.com

Key green strategies being explored include:

Catalytic Processes: The use of efficient catalysts, such as sulphamic acid, can promote reactions, reduce reaction times, and allow for catalyst recycling. This avoids the need for stoichiometric reagents that generate large amounts of waste.

Alternative Solvents: Research is moving away from traditional volatile organic solvents toward greener alternatives like water, supercritical CO2, and bio-based solvents derived from renewable resources. mdpi.comjocpr.com In some cases, solvent-free reaction conditions have been developed. mdpi.com

Energy-Efficient Techniques: Microwave-assisted synthesis is a promising technique that can dramatically reduce reaction times from hours to minutes, thereby saving significant energy compared to conventional heating methods. mdpi.com

These green approaches not only reduce the environmental impact of pharmaceutical production but can also lead to more cost-effective and efficient manufacturing processes. mdpi.comjocpr.com

常见问题

Basic: What are the recommended methods for synthesizing 1-Ethylpiperidin-3-one hydrochloride with high purity?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting piperidin-3-one with ethyl halides (e.g., ethyl bromide) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) can yield the ethylpiperidinone intermediate, followed by HCl treatment to form the hydrochloride salt . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) is critical to achieve >95% purity. Confirmation requires NMR (¹H/¹³C) and HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .

Advanced: How do reaction conditions (solvent, temperature, catalyst) influence the stereoselectivity of this compound derivatives?

Methodological Answer:

Stereoselectivity in derivatives (e.g., chiral substitutions at the piperidine ring) is highly solvent- and catalyst-dependent. For instance:

- Solvent : Polar solvents (e.g., MeOH) favor SN2 mechanisms, preserving stereochemistry, while non-polar solvents (e.g., toluene) may enable racemization.

- Catalysts : Chiral catalysts (e.g., (R)-BINAP with Pd) in asymmetric hydrogenation can achieve enantiomeric excess (ee) >80% .

- Temperature : Lower temperatures (−20°C to 0°C) stabilize transition states, reducing side reactions. Validate outcomes via chiral HPLC (Chiralpak AD-H column) or X-ray crystallography .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H NMR (D₂O or DMSO-d₆) identifies proton environments (e.g., ethyl group δ 1.2–1.4 ppm; piperidinone ring protons δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~210 ppm) and quaternary carbons .

- Mass Spectrometry (MS) : ESI-MS in positive mode detects [M+H]⁺ ions (expected m/z ~162.2 for the free base; add 36.5 for HCl salt).

- Elemental Analysis : Verify Cl⁻ content (theoretical ~18–22% for hydrochloride salts) .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies often arise from impurities or measurement protocols. To address:

- Standardize Conditions : Measure solubility in buffered solutions (pH 1–12) at 25°C using UV-Vis spectroscopy (λmax ~260 nm) .

- Assess Purity : Compare HPLC retention times and impurity profiles (e.g., residual ethylating agents) across batches .

- Thermodynamic Analysis : Perform van’t Hoff plots (ln S vs. 1/T) to distinguish intrinsic solubility from kinetic solubility .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hygroscopic degradation .

- Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents (e.g., vermiculite), and dispose as hazardous waste .

Advanced: What strategies optimize the stability of this compound in aqueous formulations?

Methodological Answer:

- pH Control : Maintain pH 4–6 (using citrate buffer) to minimize hydrolysis of the piperidinone ring .

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to enhance shelf life.

- Degradation Studies : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to identify degradation products (e.g., ring-opened amines) .

Basic: How can researchers validate the absence of genotoxic impurities in this compound?

Methodological Answer:

- Ames Test : Use Salmonella typhimurium strains TA98 and TA100 with S9 metabolic activation to detect mutagenicity .

- LC-MS/MS : Quantify residual alkylating agents (e.g., ethyl bromide) at <1 ppm using MRM transitions (e.g., m/z 109→79 for ethyl bromide) .

Advanced: What computational methods predict the pharmacokinetic behavior of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier) using CHARMM force fields .

- QSAR Models : Train models on logP (calculated ~0.8) and pKa (estimated ~8.5) to predict absorption/distribution .

- ADMET Prediction : Tools like SwissADME estimate hepatic extraction ratio (EH) and plasma protein binding .

Basic: What are the best practices for long-term storage of this compound?

Methodological Answer:

- Desiccation : Store with silica gel packs in amber glass vials to block light and moisture .

- Inert Atmosphere : Replace vial headspace with argon after each use.

- Stability Monitoring : Perform biannual HPLC assays to detect degradation (e.g., new peaks at 4–6 min retention times) .

Advanced: How do structural modifications of the piperidinone ring affect the compound’s bioactivity?

Methodological Answer:

- Ring Substitutions : Introducing electron-withdrawing groups (e.g., Cl at C4) increases electrophilicity, enhancing covalent binding to targets (e.g., kinases) .

- Salt Forms : Compare hydrochloride vs. sulfate salts for solubility differences (e.g., 50 mg/mL vs. 30 mg/mL in water) .

- Bioisosteres : Replace the ethyl group with cyclopropyl to improve metabolic stability (tested via human liver microsome assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。